![molecular formula C5H6Br2N2 B13664890 3-Bromo-5-methylpyridazine hydrobromide](/img/structure/B13664890.png)
3-Bromo-5-methylpyridazine hydrobromide
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Overview
Description
3-Bromo-5-methylpyridazine hydrobromide is a chemical compound with the molecular formula C5H5BrN2·HBr It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylpyridazine hydrobromide typically involves the bromination of 5-methylpyridazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of more efficient brominating agents and solvents that are easier to handle and dispose of. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylpyridazine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form various substituted pyridazine derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridazine derivatives.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Dihydropyridazine derivatives.
Scientific Research Applications
3-Bromo-5-methylpyridazine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylpyridazine hydrobromide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylpyridine hydrobromide: Similar in structure but with a pyridine ring instead of a pyridazine ring.
5-Bromo-3-methylpyridazine: Lacks the hydrobromide component.
3-Methylpyridazine: Lacks the bromine atom.
Uniqueness
3-Bromo-5-methylpyridazine hydrobromide is unique due to the presence of both a bromine atom and a hydrobromide component, which can significantly influence its reactivity and solubility. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C5H6Br2N2 |
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Molecular Weight |
253.92 g/mol |
IUPAC Name |
3-bromo-5-methylpyridazine;hydrobromide |
InChI |
InChI=1S/C5H5BrN2.BrH/c1-4-2-5(6)8-7-3-4;/h2-3H,1H3;1H |
InChI Key |
GANAJYAQUWXWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1)Br.Br |
Origin of Product |
United States |
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